N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative incorporating a 2,3-dihydrobenzo[b][1,4]dioxine scaffold linked to a thiophene-based substituent. The compound features a thiophene-2-carbonyl group attached to a second thiophene ring, which is further connected to the benzo[b][1,4]dioxine system via a methylene bridge.
Properties
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S3/c20-18(16-2-1-9-25-16)17-6-3-12(26-17)11-19-27(21,22)13-4-5-14-15(10-13)24-8-7-23-14/h1-6,9-10,19H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSKSBNQONMABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide represents a novel class of biologically active molecules that integrate thiophene and sulfonamide functionalities. This article explores its biological activity, particularly its potential therapeutic applications in cancer treatment and enzyme inhibition.
Chemical Structure and Synthesis
The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with sulfonamide precursors. The structure features a benzo[b][1,4]dioxine core, which is known for its biological activity, particularly in anticancer and anti-inflammatory contexts.
Anticancer Activity
Recent studies have demonstrated that thiophene-derived sulfonamides exhibit significant anticancer properties. For instance, a series of novel thiophene derivatives were evaluated for their cytotoxic effects against human breast cancer cell lines (MCF7). The results indicated that many compounds showed cytotoxic activities comparable to doxorubicin, a standard chemotherapeutic agent.
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| 6 | 10.25 | Cytotoxic |
| 7 | 9.70 | Cytotoxic |
| 9 | 9.55 | Cytotoxic |
| Doxorubicin | 12.00 | Positive Control |
These findings suggest that the incorporation of the thiophene moiety enhances the anticancer activity of the sulfonamide framework .
Enzyme Inhibition
The compound also shows promise as an inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases, including cancer. A study on saccharide-modified thiadiazole sulfonamide derivatives revealed their potent inhibitory effects on CA isoforms II and IX, with IC50 values ranging from 29.0 to 1403.1 nM . This suggests that similar derivatives may exhibit comparable enzyme inhibition.
The proposed mechanism for the anticancer activity involves the activation of hypoxia-inducible factors (HIFs) through the inhibition of factor inhibiting HIF-1 (FIH-1). This pathway is crucial in tumor biology as it regulates cellular responses to low oxygen levels, promoting survival and proliferation under hypoxic conditions .
Case Studies
- In Vitro Studies : In vitro assays conducted on various cancer cell lines showed that compounds with thiophene and sulfonamide groups significantly reduced cell viability, indicating their potential as therapeutic agents.
- Molecular Docking Studies : Molecular docking analyses have been employed to predict the binding affinities of these compounds to target enzymes like carbonic anhydrases and FIH-1, supporting their role as effective inhibitors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzo[b][1,4]dioxine Sulfonamide Scaffolds
- Structure : N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide.
- Key Differences : Replaces the thiophene-2-carbonyl group with a pyridine-linked 2-methyl-1-oxoisoindolinyl moiety.
- Synthesis : Synthesized via reaction of amine 78 with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride (78% yield), indicating efficient sulfonamide bond formation .
- Relevance : Demonstrates the versatility of the benzo[b][1,4]dioxine sulfonamide core in accommodating diverse heterocyclic substituents.
- Structure : N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide.
- Key Differences : Incorporates a spiro-annulated cyclooctane ring and dual sulfonamide groups.
- Synthesis : Achieved via sulfonamide coupling (36–61% yield), with a melting point of 191–193°C, suggesting higher crystallinity than the target compound .
- Relevance : Highlights the impact of steric bulk on physicochemical properties, such as solubility and thermal stability.
Thiophene-Containing Analogues
- Structure : N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide.
- Key Differences : Replaces the benzo[b][1,4]dioxine sulfonamide with a benzamide group and a 1,3,4-oxadiazole ring.
- Synthesis : Synthesized via coupling of thiophen-2-yl oxadiazole with benzoyl chloride (60% yield) .
- Relevance : The oxadiazole-thiophene system may enhance π-π stacking interactions in biological targets compared to sulfonamide derivatives.
- Structure: N-((6-(Difluoromethyl)-5-methylpyridin-2-yl)methyl)-2-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amino)-5-(3-methyl-3-(methylsulfonamido)but-1-yn-1-yl)nicotinamide Hydrochloride.
- Key Differences: Integrates a pyridine-methylamino linker and a methylsulfonamido alkyne side chain.
- Relevance : Illustrates the role of fluorinated groups in improving metabolic stability and lipophilicity .
Pharmacological and Physicochemical Comparisons
Spectral and Analytical Data
- IR Spectroscopy : Thiophene-containing analogues (e.g., Compound 25) exhibit C=S stretching vibrations at 1243–1258 cm⁻¹, while sulfonamide derivatives show characteristic S=O stretches near 1350–1450 cm⁻¹ .
- ¹H-NMR : The benzo[b][1,4]dioxine protons resonate as a singlet at δ 4.2–4.4 ppm, whereas thiophene protons appear as multiplets at δ 6.8–7.5 ppm .
- HPLC Purity : Compounds like 18b achieve >95% purity under method B, emphasizing robust synthetic protocols for complex sulfonamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
